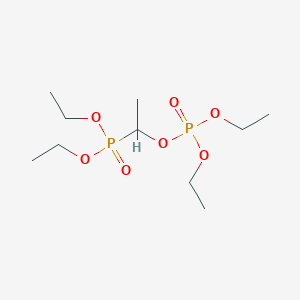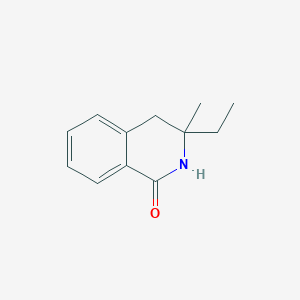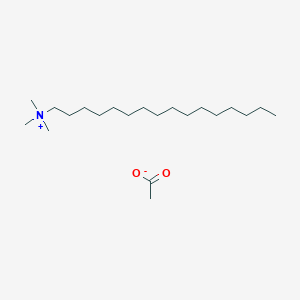
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is an organophosphorus compound with the molecular formula C10H24O7P2. It is characterized by the presence of two diethyl ester groups and a diethoxyphosphinyl group attached to an ethyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C and requires continuous stirring to ensure proper mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester involves its interaction with molecular targets through its phosphinyl and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activities. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, diethyl 1-methylethenyl ester
- Phosphoric acid, 1-[(diethoxyphosphinyl)methyl]ethenyl diethyl ester
- Triethyl phosphonoacetate
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4470-71-7 |
|---|---|
Molekularformel |
C10H24O7P2 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
1-diethoxyphosphorylethyl diethyl phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
GWHBHPUCUQJEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)OP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)



![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)

![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)





